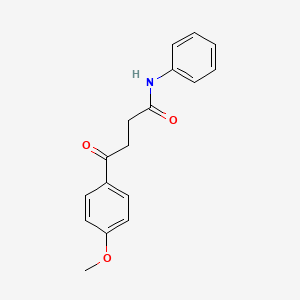

4-(4-Methoxyphenyl)-4-oxo-n-phenylbutanamide

Beschreibung

Eigenschaften

CAS-Nummer |

36776-11-1 |

|---|---|

Molekularformel |

C17H17NO3 |

Molekulargewicht |

283.32 g/mol |

IUPAC-Name |

4-(4-methoxyphenyl)-4-oxo-N-phenylbutanamide |

InChI |

InChI=1S/C17H17NO3/c1-21-15-9-7-13(8-10-15)16(19)11-12-17(20)18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20) |

InChI-Schlüssel |

CWXMTNHXMWUSTO-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Structure and Properties

- IUPAC Name: 4-(4-Methoxyphenyl)-4-oxo-N-phenylbutanamide

- Molecular Formula: C17H17NO3

- Molecular Weight: Approximately 283.32 g/mol

- Key Functional Groups: α-ketoamide, methoxy-substituted aromatic ring, phenylamide

- Structural Features: The compound contains a butanamide backbone with a ketone at the 4-position and phenyl substituents at the amide nitrogen and the 4-position carbon, the latter bearing a para-methoxy substituent.

Preparation Methods of 4-(4-Methoxyphenyl)-4-oxo-N-phenylbutanamide

General Synthetic Strategy

The synthesis of 4-(4-Methoxyphenyl)-4-oxo-N-phenylbutanamide generally involves the formation of an α-ketoamide framework by condensation of substituted benzoyl derivatives or aroylpropionic acids with aniline derivatives under controlled conditions. The key steps include:

- Friedel–Crafts acylation or related acylation reactions to introduce the keto group.

- Amide bond formation between the keto acid or keto ester intermediate and aniline or substituted anilines.

- Purification by chromatographic methods to isolate the target compound with high purity.

Specific Synthetic Route from Literature

A well-documented synthetic route is described in the literature involving the following steps:

Step 1: Preparation of 3-(4-Methoxybenzoyl)propionic acid

- Condensation of 4-methoxybenzoyl chloride or 4-methoxybenzoyl derivatives with succinic anhydride or related precursors under Friedel–Crafts acylation conditions.

- This step yields 3-(4-methoxybenzoyl)propionic acid as a key intermediate.

Step 2: Formation of Ethyl 4-(4-methoxybenzoyl)-4-oxobutanoate

- Esterification of the acid intermediate with ethanol in the presence of p-toluenesulfonic acid catalyst.

- This reaction provides ethyl 4-(4-methoxybenzoyl)-4-oxobutanoate with yields reported between 94–96%.

Step 3: Amide Bond Formation

- Reaction of 3-aroylpropionic acids or their esters with aniline in the presence of coupling agents such as N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).

- This step affords 4-(4-Methoxyphenyl)-4-oxo-N-phenylbutanamide with high yields (88–96%).

Reaction Conditions Summary:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Friedel–Crafts acylation with succinic anhydride | Not specified | Formation of 3-(4-methoxybenzoyl)propionic acid |

| 2 | Ethanol, p-toluenesulfonic acid, reflux | 94–96 | Esterification to ethyl ester |

| 3 | Aniline, DCC, DMAP, THF, room temperature | 88–96 | Amide coupling to final compound |

Source: Synthesis of oxime ethers including 4-(4-Methoxyphenyl)-4-oxo-N-phenylbutanamide, with detailed yields and NMR data reported.

Alternative Preparation via α-Ketoacid and Isocyanate Coupling

An alternative approach involves the direct coupling of α-oxocarboxylic acids with isocyanates to form α-ketoamides:

- Mixing of 4-(4-methoxyphenyl)-2-oxoacetic acid (α-oxocarboxylic acid) with phenyl isocyanate in dichloromethane (CH2Cl2) at room temperature for 16 hours.

- Purification by silica gel chromatography yields the α-ketoamide product.

- This method allows mild conditions and avoids the need for coupling agents.

Typical reaction conditions:

| Parameter | Condition |

|---|---|

| Reactants | α-oxocarboxylic acid + isocyanate |

| Solvent | CH2Cl2 (0.5 mL) |

| Temperature | 25 °C |

| Reaction time | 16 hours |

| Purification | Silica gel chromatography |

Source: Rapid assembly of α-ketoamides via metal-free coupling of α-oxocarboxylic acids and isocyanates.

Oxidative Methods Using Hypervalent Iodine Reagents

Recent studies have explored the use of hypervalent iodine(III) reagents such as (diacetoxyiodo)benzene (DIB) for oxidative transformations of 3-oxo-N-phenylbutanamides to related functionalized derivatives:

- 3-oxo-N-phenylbutanamide substrates, including those with methoxy substituents, can be subjected to oxidation in the presence of DIB and Lewis acids (e.g., ZnCl2) in solvents like dioxane at room temperature.

- This method can lead to halogenated or acetoxylated derivatives, which are intermediates or analogs of α-ketoamides.

- Optimization studies showed that 1.3 equivalents of DIB and 1.5 equivalents of ZnCl2 in dioxane for 1 hour gave the best yields.

Key optimization data excerpt:

| Entry | Solvent | Lewis Acid (1.5 equiv) | DIB equiv | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 11 | Dioxane | ZnCl2 | 1.3 | 1 | Highest yield |

Source: Oxidation of 3-oxo-butanamides with hypervalent iodine(III) reagents and Lewis acids.

Data Tables and Analytical Findings

Yields and Reaction Conditions Summary from Literature

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Friedel–Crafts + Amide Coupling | 4-Methoxybenzoyl + succinic anhydride + aniline | 88–96 | Multi-step, classical approach |

| α-Oxocarboxylic acid + Isocyanate | α-oxocarboxylic acid + phenyl isocyanate, CH2Cl2, 25 °C | 85–93 | Mild, metal-free conditions |

| Hypervalent iodine oxidation | 3-oxo-N-phenylbutanamide + DIB + ZnCl2, dioxane | Variable | Leads to halogenated derivatives |

Spectroscopic Characterization (Example for 4-(4-Methoxyphenyl)-4-oxo-N-phenylbutanamide)

| Spectroscopic Technique | Key Signals/Observations |

|---|---|

| ^1H NMR (DMSO, 600 MHz) | NH proton ~10.0 ppm (s), aromatic multiplets 7.0–8.0 ppm, methoxy singlet ~3.7 ppm |

| Melting Point | 113.3–114.2 °C |

| Mass Spectrometry (ESI) | Molecular ion peak consistent with C17H17NO3 (m/z ~283) |

Summary and Recommendations

- The most established preparation of 4-(4-Methoxyphenyl)-4-oxo-N-phenylbutanamide involves multi-step synthesis starting from substituted benzoyl derivatives and aniline via Friedel–Crafts acylation, esterification, and amide coupling.

- Alternative methods utilizing direct coupling of α-oxocarboxylic acids with phenyl isocyanate offer milder conditions and good yields.

- Oxidative methods using hypervalent iodine reagents provide routes to functionalized derivatives but are less direct for the target compound itself.

- Reaction optimization data emphasize the importance of solvent choice, reagent equivalents, and temperature control for maximizing yield and purity.

- Purification typically involves silica gel chromatography, and characterization is confirmed by ^1H NMR, melting point, and mass spectrometry.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxyphenyl)-4-oxo-n-phenylbutanamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenyl-4-oxo-n-phenylbutanamide.

Reduction: Formation of 4-(4-methoxyphenyl)-4-hydroxy-n-phenylbutanamide.

Substitution: Formation of 4-(4-nitrophenyl)-4-oxo-n-phenylbutanamide or 4-(4-bromophenyl)-4-oxo-n-phenylbutanamide.

Wissenschaftliche Forschungsanwendungen

4-(4-Methoxyphenyl)-4-oxo-n-phenylbutanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-Methoxyphenyl)-4-oxo-n-phenylbutanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response. By inhibiting COX, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, the compound may interact with other molecular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Analogs with Varying Substituents

N-(3-Methoxyphenyl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide

- Key Differences : The methoxy group is at the 3-position instead of the 4-position on the phenyl ring, and the oxo group is linked to a 3-oxopiperazine ring.

- The piperazine moiety introduces basicity and conformational flexibility, which may enhance bioavailability in drug design .

4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid

- Key Differences: A bromophenyl group replaces the methoxyphenyl, and the backbone includes a conjugated double bond (butenoyl) instead of a saturated butanamide.

- Implications : The electron-withdrawing bromo group reduces electron density, increasing electrophilicity. The α,β-unsaturated carbonyl system enables Michael addition reactions, a feature absent in the target compound .

4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic Acid

- Key Differences : A hydroxyl group is added at the 2-position of the methoxyphenyl ring, and the terminal group is a carboxylic acid.

- Implications : The hydroxyl group increases polarity and acidity (pKa ~15.15), enhancing solubility in aqueous media. This contrasts with the lipophilic amide group in the target compound, which favors membrane permeability .

Analogs with Different Functional Groups

2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile

- Key Differences : A nitrile (-CN) replaces the amide (-CONHPh) group.

- Implications : The nitrile group increases electrophilicity, making the compound reactive toward nucleophiles (e.g., in cyclization reactions to form pyridazines). The absence of hydrogen-bonding capability reduces biological target interactions compared to the amide analog .

Methyl 4-(4-Methoxyphenyl)-2,3-dibromo-4-oxo-1-butanoate

- Key Differences : An ester (-COOMe) replaces the amide, and bromine atoms are added at the 2- and 3-positions.

- Implications : The ester group lowers stability under basic conditions, while bromine atoms enable halogen bonding and participation in cross-coupling reactions .

N-Benzyl-4-oxo-4-phenylbutanamide

- Key Differences : A benzylamide (-CONHBn) replaces the phenylamide (-CONHPh).

Pharmacologically Active Analogs

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine Hydrobromide

- Key Differences : A thiazole ring and tetrahydroazepine group are incorporated.

- Implications : This compound exhibits cardioprotective activity, surpassing reference drugs like Levocarnitine in reducing hypoxic contractile responses. The thiazole ring enhances π-stacking interactions with biological targets, a feature absent in the simpler butanamide scaffold .

4-Methoxybutyrylfentanyl

Data Tables

Table 1: Structural and Functional Comparison

Biologische Aktivität

4-(4-Methoxyphenyl)-4-oxo-n-phenylbutanamide is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and multidrug resistance reversal activities.

Chemical Structure and Properties

The compound belongs to the class of α-ketoamides, characterized by the presence of a ketone and an amide functional group. The methoxy group on the phenyl ring enhances its lipophilicity, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that 4-(4-Methoxyphenyl)-4-oxo-n-phenylbutanamide exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating significant inhibition of growth at low concentrations. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of 4-(4-Methoxyphenyl)-4-oxo-n-phenylbutanamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, including breast and lung cancer cells. The underlying mechanism involves the activation of caspases and the modulation of apoptotic pathways.

Case Study: Effect on MCF-7 Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, treatment with 4-(4-Methoxyphenyl)-4-oxo-n-phenylbutanamide resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent activity against this cell line.

Multidrug Resistance Reversal

Another significant aspect of this compound is its potential to reverse multidrug resistance (MDR) in cancer cells. It has been shown to inhibit P-glycoprotein (P-gp), a key efflux pump associated with MDR.

Table 2: MDR Reversal Activity

| Compound Concentration (µM) | Rh123 Accumulation (Fold Increase) |

|---|---|

| 10 | 3.5 |

| 25 | 5.8 |

| 100 | 7.2 |

In MES-SA/Dx5 uterine sarcoma cells overexpressing P-glycoprotein, the compound significantly increased the intracellular accumulation of rhodamine 123 (Rh123), a fluorescent dye used to assess P-gp activity.

Structure-Activity Relationship (SAR)

The biological activity of 4-(4-Methoxyphenyl)-4-oxo-n-phenylbutanamide can be attributed to its structural features. SAR studies suggest that modifications on the phenyl ring can enhance or diminish its potency:

- Electron-donating groups (e.g., methoxy) increase lipophilicity but may reduce potency against certain targets.

- Substituents at the para position have shown varied effects on activity, indicating that specific configurations are critical for optimal binding and inhibition.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Methoxyphenyl)-4-oxo-N-phenylbutanamide, and how can intermediates be characterized?

Methodological Answer: A common approach involves multi-step synthesis starting with 4-methoxyacetophenone. Key steps include:

Claisen condensation with ethyl acetate to form 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Amidation with aniline via coupling reagents (e.g., DCC/HOBt) to introduce the N-phenyl group.

Characterization:

- NMR Spectroscopy : For intermediates, NMR (CDCl) of 4-methoxy-4-oxobutanoic acid shows peaks at δ 2.60–2.80 (m, 2xCH), 3.68 (s, OCH), and 9.89 (broad s, OH) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) for intermediates and final product.

Q. How can researchers distinguish between structural isomers (e.g., 4-oxo vs. 2-oxo derivatives) during synthesis?

Methodological Answer:

- X-ray Crystallography : Resolve ambiguities in regiochemistry. For example, 2-(4-chlorophenyl)-4-oxo-4-phenyl-butanenitrile was confirmed via single-crystal diffraction (space group ) .

- IR Spectroscopy : Ketone C=O stretches (~1700 cm) and amide N-H stretches (~3300 cm) differ based on substitution patterns.

Advanced Research Questions

Q. How can contradictory yields in amidation steps be resolved?

Methodological Answer: Discrepancies may arise from:

- Moisture Sensitivity : Use anhydrous conditions for coupling reactions (e.g., DCC/HOBt).

- Purification Issues : Optimize column chromatography (e.g., gradient elution with ethyl acetate/hexane).

- Steric Hindrance : Replace aniline with activated aromatic amines (e.g., 4-methoxyaniline) to improve reactivity .

Q. What strategies are recommended for studying the compound’s potential pharmacological activity?

Methodological Answer:

- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or MAPK pathways) using fluorescence polarization assays.

- Molecular Docking : Compare binding affinities with structurally related compounds (e.g., 4-Methoxybutyrfentanyl derivatives ).

- ADMET Profiling : Use Caco-2 cells for permeability studies and cytochrome P450 assays for metabolic stability.

Q. How can researchers address inconsistencies in spectral data during characterization?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR, IR, and HRMS data. For example, unexpected peaks in NMR may indicate residual solvents (e.g., methanol at δ 3.34), requiring rigorous drying .

- Dynamic NMR : Resolve rotameric equilibria in amide bonds by variable-temperature NMR.

Q. What are the challenges in scaling up the synthesis, and how can they be mitigated?

Methodological Answer:

- Exothermic Reactions : Use controlled addition of reagents (e.g., slow addition of coupling agents).

- Byproduct Formation : Monitor reaction progress via TLC and employ scavenger resins (e.g., polymer-bound isocyanate).

- Crystallization Issues : Optimize solvent systems (e.g., ethanol/water mixtures) for recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.